molecular formula C21H20ClN5O3 B2496740 N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261017-72-4

N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Número de catálogo: B2496740
Número CAS: 1261017-72-4
Peso molecular: 425.87
Clave InChI: SIZXXRUIJYQWEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a chloro-methoxyphenyl acetamide moiety and an isopropyl-substituted heterocyclic core. Its design leverages substituent effects to optimize target binding, solubility, and metabolic stability.

Propiedades

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-12(2)19-24-25-20-21(29)26(15-6-4-5-7-16(15)27(19)20)11-18(28)23-14-10-13(22)8-9-17(14)30-3/h4-10,12H,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZXXRUIJYQWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C18H24ClN3O3S
  • Molecular Weight : 397.92 g/mol
  • CAS Number : 663945-12-8

The compound's biological activity is primarily attributed to its structural components, which include a triazole and quinoxaline moiety. These structures are known to interact with various biological targets, influencing pathways related to antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that derivatives of triazoles and quinoxalines exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various studies have reported MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Pathogen
30a0.125S. aureus
30b0.25E. coli
42a7.2Xanthomonas oryzae

Anticancer Activity

The compound has also shown promise in anticancer applications. For example, derivatives containing the quinoxaline structure have demonstrated cytotoxic effects against various cancer cell lines:

  • IC50 Values : Specific derivatives have shown IC50 values as low as 49.85 μM against A549 lung cancer cells .
CompoundIC50 (μM)Cancer Cell Line
Compound X49.85A549
Compound Y26U937 (leukemia)

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound against a panel of bacteria and fungi. The results indicated that the compound inhibited biofilm formation and exhibited bactericidal activity at low concentrations .
  • Cytotoxicity Assay : In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The results demonstrated significant growth inhibition in multiple lines, suggesting potential for further development as an anticancer agent .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most promising applications of this compound is in cancer research. Studies have demonstrated that N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines.

Case Study:
In vitro studies conducted on human tumor cells showed that the compound inhibited cell proliferation with an IC50 value in the micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for halting cancer progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis
A549 (Lung Cancer)12.5Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.0Inhibition of proliferation

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings:
In silico analyses indicated strong binding affinities to the active sites of these enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.

Análisis De Reacciones Químicas

Reactivity of the 4-Oxo-Triazoloquinoxaline Core

The fused triazoloquinoxaline system exhibits distinct reactivity due to electron-deficient aromatic rings and the oxo group at position 4.

Electrophilic Substitution

  • The quinoxaline moiety undergoes nitration and sulfonation at electron-rich positions (C-6 and C-7) under mild acidic conditions. For example, nitration with HNO₃/H₂SO₄ at 0–5°C yields mono-nitro derivatives.

  • Halogenation (e.g., bromination) occurs regioselectively at C-3 of the triazole ring when using N-bromosuccinimide (NBS) in DMF.

Nucleophilic Attack

  • The oxo group at position 4 participates in condensation reactions with hydrazines or hydroxylamines, forming hydrazones or oximes. These derivatives show enhanced solubility in polar solvents.

Reactivity of the Acetamide Linkage

The acetamide group (-NHCO-) is susceptible to hydrolysis and substitution.

Hydrolysis

  • Acidic Hydrolysis (HCl, reflux): Cleaves the acetamide bond, yielding 2-(1-isopropyl-4-oxo-triazoloquinoxalin-5-yl)acetic acid and 5-chloro-2-methoxyaniline.

  • Basic Hydrolysis (NaOH, 80°C): Produces the corresponding carboxylate salt, which can be reprotonated to the free acid.

Substitution Reactions

  • The amide nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives, altering pharmacokinetic properties.

Chloro-Methoxyphenyl Substituent Reactivity

The 5-chloro-2-methoxyphenyl group undergoes substitution and coupling reactions.

Nucleophilic Aromatic Substitution

  • The chlorine atom at position 5 is displaced by nucleophiles (e.g., amines, alkoxides) under Pd catalysis. For example:

    Ar-Cl+NH2RPd(OAc)2,XantphosAr-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Ar-NHR} + \text{HCl}

    Yields: 85–92% for primary amines.

Demethylation

  • Treatment with BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, generating a phenolic derivative. This product is reactive toward electrophiles like acetic anhydride.

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles, forming fused heterocycles. For example:

Triazole+HC≡C-RCuI, DIPEATriazolo[1,5-a]pyridine derivative\text{Triazole} + \text{HC≡C-R} \xrightarrow{\text{CuI, DIPEA}} \text{Triazolo[1,5-a]pyridine derivative}

Reaction conditions and yields vary with substituents (Table 1) .

Oxidation and Reduction

  • Oxidation : The isopropyl group oxidizes to a ketone using KMnO₄/H₂SO₄, though overoxidation of the triazole ring may occur.

  • Reduction : Hydrogenation (H₂/Pd-C) reduces the quinoxaline’s aromatic system to a tetrahydro derivative, enhancing solubility.

Stability Under Physiological Conditions

  • The compound is stable in pH 7.4 buffer (t₁/₂ > 24 h) but degrades rapidly in acidic media (pH 1.2, t₁/₂ = 2.5 h).

  • Glutathione (GSH) induces reductive cleavage of the triazole ring in vitro, suggesting metabolic susceptibility.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Triazoloquinoxaline and Related Acetamides

Compound Name Substituent on Phenyl Ring Heterocyclic Core Substituent Molecular Formula Molar Mass (g/mol)
Target Compound 5-chloro-2-methoxyphenyl 1-isopropyl Not explicitly provided* ~380–400 (estimated)
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide 4-chlorophenyl 1-methyl C₁₈H₁₄ClN₅O₂ 367.79
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 4-chlorophenyl Oxadiazolidine core (non-triazoloquinoxaline) C₁₅H₁₅ClN₄O₄ 350.76

*The target compound’s molecular formula is inferred based on structural analogs.

Key Observations :

  • Substituent Position: The target compound’s 5-chloro-2-methoxyphenyl group introduces steric and electronic effects distinct from the 4-chlorophenyl group in .
  • Heterocyclic Core: The isopropyl group on the triazoloquinoxaline core increases lipophilicity compared to the methyl group in , which may enhance membrane permeability but reduce aqueous solubility .
  • Core Heterocycle Variation: The oxadiazolidine-based compound lacks the triazoloquinoxaline scaffold, resulting in reduced aromaticity and altered pharmacokinetic profiles.

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Property Target Compound Compound Compound
LogP (Predicted) ~3.5 (estimated) 2.8 2.1
Aqueous Solubility Moderate (methoxy enhances solubility) Low (methyl reduces polarity) High (oxadiazolidine core)
Metabolic Stability High (isopropyl resists oxidation) Moderate (methyl susceptible to CYP450) Low (oxadiazolidine prone to hydrolysis)

Key Findings :

  • The isopropyl group in the target compound likely improves metabolic stability compared to the methyl group in , as branched alkyl chains are less susceptible to oxidative metabolism .
  • The oxadiazolidine core in confers higher solubility but lower stability due to ring-opening reactions under physiological conditions .

Mechanistic Insights :

  • The target compound’s chloro-methoxyphenyl group may enhance EGFR binding affinity compared to ’s 4-chlorophenyl, as methoxy groups often participate in hydrophobic interactions within kinase pockets .
  • Compound ’s oxadiazolidine scaffold aligns with COX-2 inhibition, a target distinct from kinase-driven pathways in and the target compound .

Challenges :

  • Introducing the isopropyl group requires careful steric management during heterocyclic core synthesis, unlike the methyl group in .
  • The methoxy group in the target compound may necessitate orthogonal protection strategies to prevent demethylation during synthesis.

Métodos De Preparación

Cyclization via Azide-Alkyne Click Chemistry

A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) represents a robust strategy for triazole ring formation. For example, 6-azido-N-(p-tolyl)hexanamide reacts with alkyne-functionalized heterocycles (e.g., coumarin or quinoline derivatives) to form triazole-linked conjugates. Adapting this approach, a quinoxaline derivative bearing an alkyne group could undergo CuAAC with an azide-containing precursor to yield the triazoloquinoxaline scaffold.

Key Steps :

  • Azide Preparation : Treatment of 2-nitroaniline derivatives with tert-butyl nitrite and trimethylsilyl azide generates stable azides.
  • Cycloaddition : Reaction with dimethyl acetylenedicarboxylate (DMAD) or propargyl amines under Cu(I) catalysis forms the triazole ring.

Catalytic Hydrogenation for Quinoxaline Formation

Older methodologies involve reducing nitro groups to amines, followed by cyclization. For instance, 2-nitrophenyl triazoles undergo hydrogenation with Pd/C to yield triazoloquinoxalines. However, this route suffers from moderate yields (50–60%) and reliance on hazardous reagents like diethyl oxalacetate.

Coupling of the Acetamide and Triazoloquinoxaline Fragments

The final step involves connecting the acetamide intermediate to the triazoloquinoxaline core. Two primary strategies are viable:

Nucleophilic Substitution

The chloride in 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide is displaced by a nitrogen nucleophile on the triazoloquinoxaline. For example, if the triazoloquinoxaline bears a secondary amine at the 5-position, reaction with the chloroacetamide in DCM with TEA yields the coupled product.

Optimization Insight :

  • Solvent : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity.
  • Temperature : Room temperature minimizes side reactions.

Amide Bond Formation

Alternative routes employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between a carboxylic acid-functionalized triazoloquinoxaline and the aniline derivative. However, this method is less common due to the intermediacy of reactive acylating agents.

Analytical Characterization and Process Optimization

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirm substituent integration and coupling patterns.
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺).

Yield Optimization

  • Catalyst Screening : Cu(I) iodide vs. CuBr for click reactions.
  • Solvent Effects : DMF vs. THF in CuAAC reactions.

Table 1. Comparative Yields for Triazoloquinoxaline-Acetamide Coupling

Method Conditions Yield (%)
Nucleophilic Substitution DCM, TEA, 25°C, 12 h 78
CuAAC DMF, CuI, 40°C, 24 h 65

Challenges and Alternative Approaches

Regioselectivity in Triazole Formation

Unwanted regioisomers may arise during cycloaddition. Using bulky ligands (e.g., TBTA) with Cu(I) improves selectivity.

Functional Group Compatibility

The 4-oxo group necessitates mild reaction conditions to prevent keto-enol tautomerization or oxidation.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?

  • Methodology : Synthesis typically involves:

  • Cyclization : Formation of the triazoloquinoxaline core via cyclization of quinoxaline precursors under acidic or basic conditions .
  • Functionalization : Introduction of the isopropyl group via nucleophilic substitution or coupling reactions .
  • Acetamide linkage : Reaction of chloroacetyl chloride with the aromatic amine group under reflux with triethylamine as a base .
    • Optimization : Reaction conditions (e.g., temperature, solvent polarity) must be controlled to minimize side products. Yields are improved using catalysts like palladium for cross-coupling steps .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key techniques :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the triazoloquinoxaline core .
  • HPLC for purity assessment (>95% purity threshold for biological assays) .
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for storage and handling .

Q. What preliminary biological screening models are suitable for this compound?

  • In vitro assays :

  • Anticancer activity : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or cyclooxygenase (COX) enzymes .
  • Apoptosis induction : Flow cytometry to detect Annexin V/PI staining in treated cells .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in kinase inhibition?

  • Approach :

  • Rational design : Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to improve steric hindrance and selectivity for kinase active sites .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to specific kinases (e.g., BRAF, JAK2) .
  • SAR studies : Compare IC₅₀ values of analogs with varying substituents on the methoxyphenyl ring .

Q. How to resolve contradictions in reported synthetic yields across studies?

  • Analysis : Discrepancies may arise from:

  • Catalyst choice : Palladium vs. copper catalysts in coupling reactions (Pd yields >70% vs. Cu yields ~50%) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may degrade heat-sensitive intermediates .
  • Validation : Reproduce protocols with strict control of moisture and oxygen levels, as triazoloquinoxalines are prone to oxidation .

Q. What strategies optimize reaction scalability while maintaining purity?

  • Scalable methods :

  • Continuous flow chemistry : Reduces reaction time and improves reproducibility for cyclization steps .
  • High-throughput screening : Test >100 conditions (e.g., solvent/base combinations) to identify robust protocols .
  • Purification : Use preparative HPLC with C18 columns for >99% purity in multi-gram syntheses .

Q. How does the chloro-methoxyphenyl group influence pharmacokinetic properties?

  • Mechanistic insights :

  • Lipophilicity : The chloro group increases logP, enhancing membrane permeability but risking hepatotoxicity .
  • Metabolic stability : In vitro microsomal assays (human liver microsomes) show slower degradation compared to non-halogenated analogs .
  • CYP450 interactions : Competitive inhibition assays reveal moderate CYP3A4 binding, suggesting potential drug-drug interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.